Cannabidihexol

Analgesia Pain Cannabinoid Pharmacology

Labs analyzing cannabinoid profiles face critical ambiguity: CBDH shares exact mass (328.49 Da) and formula (C22H32O2) with isomer CBDM, making generic substitution analytically invalid. • ≥98% reference standard ensures unambiguous retention time and fragmentation-based identification in LC-MS/GC-MS workflows • Eliminates false positives/negatives in forensic and compliance testing via accurate calibration curve generation • Enables SAR studies of side-chain pharmacology, with documented non-monotonic antinociceptive activity (peak efficacy at 1 mg/kg in murine models) Shipped under temperature control with full certificate of analysis.

Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
CAS No. 2552798-21-5
Cat. No. B3025671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabidihexol
CAS2552798-21-5
Molecular FormulaC22H32O2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O
InChIInChI=1S/C22H32O2/c1-5-6-7-8-9-17-13-20(23)22(21(24)14-17)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23-24H,2,5-11H2,1,3-4H3/t18-,19+/m0/s1
InChIKeyHAKUWGCTBUVNJQ-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cannabidihexol (CBDH) Reference Standard & Pharmacological Profile


Cannabidihexol (CBDH), also designated as Cannabidiol-C6 or CBD-C6, is a phytocannabinoid classified as the n-hexyl homolog of cannabidiol (CBD) [1]. It is characterized by a six-carbon (C6H13) alkyl side chain on its resorcinyl moiety, in contrast to the five-carbon (C5H11) pentyl chain of CBD [1][2]. This compound was first isolated from the FM2 medicinal cannabis variety and identified as a member of a homolog series bridging the structural gap between pentyl (C5) and heptyl (C7) side-chain variants [1]. CBDH is available as an analytical reference standard (≥98% purity) for research and forensic applications, with documented analgesic activity observed in murine in vivo models [1].

CBDH vs. CBD and Side-Chain Analogs


In the cannabinoid homolog series, the length and structure of the alkyl side chain are critical determinants of pharmacological activity and physicochemical behavior [1]. Cannabidihexol (CBDH) possesses a six-carbon n-hexyl side chain, distinguishing it from the five-carbon chain of cannabidiol (CBD) and the seven-carbon chain of cannabidiphorol (CBDP) [1][2]. This structural variation alters lipophilicity, receptor interaction profiles, and in vivo potency [1][3]. Critically, CBDH is also an isomer of cannabidiol monomethyl ether (CBDM), sharing the same molecular formula (C22H32O2) and mass, yet differing in side-chain structure and, consequently, its biological activity [1]. Generic substitution between these analogs is therefore scientifically unsound, as it would confound analytical quantification and invalidate dose-response relationships in experimental models. The following evidence details the specific, quantifiable ways in which CBDH differs from its closest comparators.

CBDH Quantitative Differentiation vs. Key Comparators


Antinociceptive Potency vs. CBD

Cannabidihexol (CBDH) demonstrates a distinct, low-dose-dependent antinociceptive effect in vivo. In the formalin test in mice, CBDH at 1 mg/kg significantly reduced the late/tonic phase of nocifensive behavior (licking/biting), while the same dose of cannabidiol (CBD) showed no significant effect compared to the vehicle control [1]. This establishes a clear functional difference in analgesic efficacy between the hexyl and pentyl homologs at a critical dose level.

Analgesia Pain Cannabinoid Pharmacology

Analytical Differentiation from CBDM Isomer

Cannabidihexol (CBDH) shares an identical molecular formula (C22H32O2) and exact mass with its structural isomer, cannabidiol monomethyl ether (CBDM). However, these compounds are chemically distinct and can be unequivocally resolved via chromatographic and mass spectrometric methods [1]. This differentiation is critical to avoid misidentification, particularly since no trace of Δ9-THCM (the corresponding methylated isomer of Δ9-THCH) was detected in the same cannabis extract [1].

Analytical Chemistry Forensic Science Metabolomics

Non-Monotonic Analgesic Dose-Response

The antinociceptive activity of Cannabidihexol (CBDH) follows a biphasic or bell-shaped dose-response curve in mice. The effect is significant at a low dose of 1 mg/kg, but diminishes and becomes non-significant at higher doses of 2 mg/kg and 5 mg/kg [1]. This pattern is distinct from the more conventional dose-response profiles often observed for cannabinoids like CBD, which may show a broader effective range [2].

Dose-Response Pharmacodynamics Pain

Endogenous Abundance vs. Major Cannabinoids

Cannabidihexol (CBDH) is a naturally occurring minor cannabinoid. In the FM2 medicinal cannabis variety where it was first identified, its concentration is orders of magnitude lower than the major constituents CBD and THC [1]. This scarcity makes its synthetic or semisynthetic production for research and reference standards a practical necessity, as isolation from plant material is not economically feasible for most applications.

Botanical Chemistry Quantification Natural Products

CBDH Key Application Scenarios


Analytical Reference Standard for Forensic & QC Labs

For laboratories conducting LC-MS or GC-MS analysis of cannabis products or biological samples, Cannabidihexol (CBDH) is an essential certified reference material. Its unique retention time and mass fragmentation pattern allow for unambiguous identification and discrimination from its structural isomer, cannabidiol monomethyl ether (CBDM), which shares the same exact mass and molecular formula [1]. The use of a high-purity (≥98%) CBDH standard ensures accurate method validation, calibration curve generation, and positive identification, thereby preventing false positives/negatives in compliance and forensic toxicology testing .

In Vivo Biphasic Analgesia Research

Research programs investigating novel mechanisms of pain relief will find Cannabidihexol (CBDH) a compelling tool compound. Its in vivo antinociceptive activity is characterized by a non-monotonic, bell-shaped dose-response curve, with a clear efficacy peak at 1 mg/kg and a loss of effect at higher doses [1]. This makes it a unique pharmacological probe for studying biphasic receptor signaling dynamics or the differential engagement of molecular targets (e.g., TRPV1 activation at low doses vs. CB1/CB2 antagonism at high doses) [1]. Studies utilizing CBDH can explore these atypical pharmacodynamic phenomena, which cannot be studied with more conventional, monotonic cannabinoids like CBD.

Synthetic & Biosynthetic Rare Cannabinoid Production

Given the extremely low natural abundance of Cannabidihexol (CBDH) in Cannabis sativa (~27 μg/g in FM2 variety) [1], its isolation from plant biomass for research is impractical. Consequently, a high-purity analytical standard of CBDH is critical for chemists and synthetic biologists developing novel routes for its scalable production. It serves as the definitive analytical benchmark for confirming the identity, stereochemistry, and purity of synthesized or biosynthesized product, enabling the optimization of yields and the creation of new, rare-cannabinoid-derived libraries for drug discovery [1][2].

Cannabinoid Structure-Activity Relationship (SAR) Studies

Cannabidihexol (CBDH) is a critical component in SAR studies exploring the impact of alkyl side-chain length on cannabinoid pharmacology. By providing a data point for an n-hexyl (C6) chain, it bridges the knowledge gap between the well-studied pentyl (C5) chain of CBD and the heptyl (C7) chain of CBDP [1]. Its specific, low-dose antinociceptive activity in vivo [1] provides a unique functional readout that differs from both CBD (inactive at 1 mg/kg) and CBDP (reported to have different activity). The availability of a pure CBDH standard is therefore indispensable for any research program aiming to establish a complete and quantitative understanding of side-chain-dependent cannabinoid pharmacology.

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